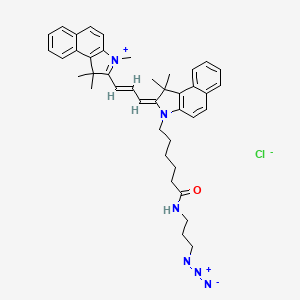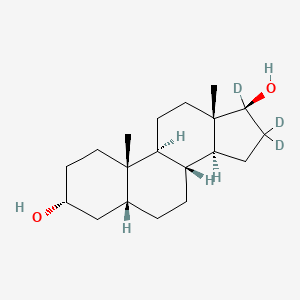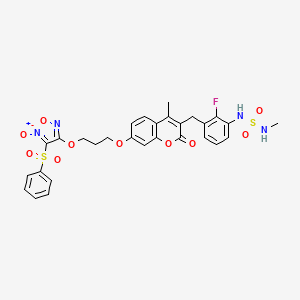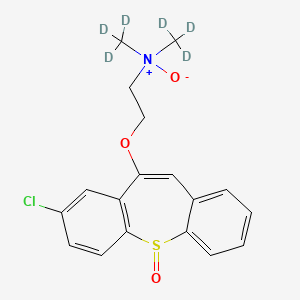
Zotepine N,S-Dioxide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zotepine N,S-Dioxide-d6 is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine D1 and D2 receptors, as well as several serotonin receptors. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zotepine N,S-Dioxide-d6 involves the introduction of deuterium atoms into the Zotepine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Zotepine N,S-Dioxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced states.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can be used for further research and development.
Aplicaciones Científicas De Investigación
Zotepine N,S-Dioxide-d6 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zotepine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites formed.
Drug Development: Developing new derivatives and analogs for potential therapeutic use.
Biological Studies: Understanding the interaction of Zotepine with various biological targets, including receptors and enzymes.
Industrial Applications: Using the compound in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
Zotepine N,S-Dioxide-d6 exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with high affinity for D1 and D2 receptors, as well as several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . The compound also inhibits the reuptake of noradrenaline and has serotonergic activity, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Zotepine: The non-deuterated form of Zotepine N,S-Dioxide-d6, used as an antipsychotic drug.
Nor-Zotepine: An active metabolite of Zotepine with similar pharmacological properties.
3-Hydroxyzotepine: Another metabolite of Zotepine with distinct biological activity.
2-Hydroxyzotepine: A metabolite formed through hydroxylation of Zotepine.
Zotepine-S-Oxide: A metabolite formed through oxidation of the sulfur atom in Zotepine.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties and provide valuable insights into the metabolism and action of Zotepine. The deuterated form is particularly useful in research settings where precise tracking of the compound and its metabolites is required.
Propiedades
Fórmula molecular |
C18H18ClNO3S |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
Clave InChI |
YPJXYUPHDFUQDS-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
SMILES canónico |
C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
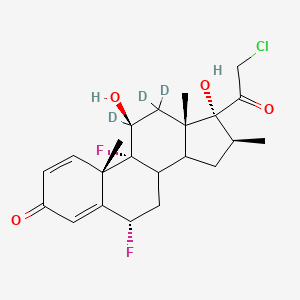

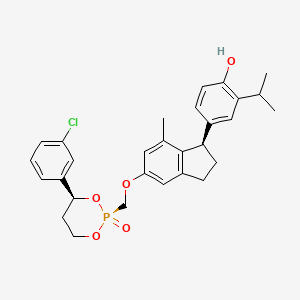
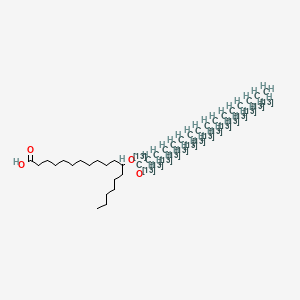

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
